molecular formula C19H17N3O2 B606638 CHD5 CAS No. 289494-16-2

CHD5

Número de catálogo: B606638
Número CAS: 289494-16-2
Peso molecular: 319.4 g/mol
Clave InChI: RDQWQMVBBQKHGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CHD-5, también conocido como Proteína de Unión a ADN de Helicasa de Cromodominio 5, es un miembro de la familia de proteínas de unión a ADN de helicasa de cromodominio. Esta familia se caracteriza por un cromodominio, un dominio de unión a ATP de helicasa y un dominio funcional adicional. CHD-5 es una proteína específica de neuronas que juega un papel crucial en la remodelación de la cromatina y la transcripción génica. También se considera un gen supresor tumoral potencial, particularmente en el contexto del neuroblastoma .

Aplicaciones Científicas De Investigación

Tumor Suppression

Mechanisms of Action

  • Cell Proliferation and Apoptosis : Studies have shown that overexpression of CHD5 inhibits cell proliferation and promotes apoptosis in various cancer cell lines, including hepatocellular carcinoma and neuroblastoma. For instance, overexpression of this compound has been linked to increased levels of p21 and decreased levels of Cyclin B1, leading to cell cycle arrest and apoptosis .
  • Metastasis Inhibition : In neuroblastoma, this compound has been demonstrated to reduce metastatic potential. Experimental evidence indicates that forced expression of this compound decreases clonogenicity and tumorigenicity in vivo .

Case Studies

  • A study on hepatocellular carcinoma indicated that knockdown of this compound led to enhanced cell proliferation and migration, while its restoration resulted in significant antitumor effects .
  • In colorectal cancer, epigenetic silencing of this compound was associated with increased tumor growth and metastasis, highlighting its role as a direct target for therapeutic intervention .

Biomarker Potential

Prognostic Value

  • Single Nucleotide Polymorphisms (SNPs) : Research has identified specific SNPs within the this compound gene that correlate with poor prognosis in hepatocellular carcinoma patients. The presence of certain haplotypes was associated with decreased overall survival rates .
  • Expression Levels : Low expression of this compound has been linked to advanced stages of various cancers, including breast and lung cancer. Restoration of this compound expression has been shown to reverse tumorigenic properties in cell lines derived from these cancers .

Clinical Applications

  • The assessment of this compound expression levels could serve as a valuable prognostic tool in clinical settings, aiding in the stratification of patients based on their risk profiles for aggressive disease progression.

Chromatin Remodeling

Role in Gene Regulation

  • As a part of the NuRD complex, this compound is involved in the regulation of chromatin structure, influencing transcriptional activation and repression. This function is critical for maintaining genomic stability and proper cellular responses to DNA damage .

Applications in Functional Genomics

  • Understanding the mechanistic role of this compound in chromatin remodeling can provide insights into novel therapeutic strategies targeting epigenetic modifications in cancer therapy.

Research Tools

Experimental Models

  • Various studies utilize animal models and cell lines to investigate the functional implications of this compound manipulation. For instance, mouse models have been employed to assess the impact of this compound on tumor growth and metastasis .

Métodos De Preparación

Análisis De Reacciones Químicas

Tipos de Reacciones

CHD-5 experimenta varias reacciones químicas, que incluyen:

    Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

    Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

    Reducción: Los reactivos comunes incluyen gas hidrógeno y catalizadores metálicos como paladio sobre carbono.

    Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos bajo varias condiciones.

Principales Productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o hidrocarburos .

Mecanismo De Acción

CHD-5 ejerce sus efectos uniéndose al ADN a través de histonas y regulando la transcripción génica. Reconoce y se une específicamente a la ‘Lis-27’ trimetilada (H3K27me3) y la ‘Lis-4’ no metilada de la histona H3. Como componente del complejo de desacetilasa de histonas NuRD, participa en la remodelación de la cromatina. CHD-5 activa la expresión de genes que promueven la diferenciación terminal de neuronas y regula positivamente la trimetilación de la histona H3 en ‘Lis-27’, reprimiendo así los genes que promueven la diferenciación en linajes celulares no neuronales .

Comparación Con Compuestos Similares

Compuestos Similares

    CHD1: Otro miembro de la familia de proteínas de unión a ADN de helicasa de cromodominio, involucrado en la remodelación de la cromatina.

    CHD2: Similar a CHD-5, juega un papel en la transcripción génica y la remodelación de la cromatina.

    CHD3: Funciona en la remodelación de la cromatina y es parte del complejo NuRD.

Unicidad de CHD-5

CHD-5 es único debido a su expresión específica de neuronas y su papel como un posible supresor tumoral en el neuroblastoma. A diferencia de otros miembros de la familia de proteínas de unión a ADN de helicasa de cromodominio, CHD-5 regula específicamente los genes involucrados en la diferenciación terminal de neuronas y reprime los genes que promueven la diferenciación en linajes celulares no neuronales .

Actividad Biológica

Chromodomain helicase DNA binding protein 5 (CHD5) is a member of the CHD family of chromatin remodeling proteins, known for its role as a tumor suppressor gene (TSG). This article explores the biological activity of this compound, particularly its implications in cancer biology, cellular processes, and potential therapeutic applications. The findings are supported by various studies, case analyses, and data tables that highlight this compound's functions and mechanisms.

Biological Functions and Mechanisms

This compound is primarily recognized for its involvement in regulating cell proliferation, apoptosis, and senescence. Its biological activities are mediated through several mechanisms:

  • Tumor Suppression : this compound acts as a TSG by regulating pathways associated with cell cycle control and apoptosis. It has been shown to upregulate p53 through the activation of p19 Arf, thereby influencing cellular responses to stress and oncogenic signals .
  • Cell Cycle Regulation : In chronic myeloid leukemia (CML) cells, overexpression of this compound leads to cell cycle arrest at the G2/M phase and promotes apoptosis. This is associated with increased levels of p21 and altered phosphorylation states of cyclin-dependent kinases (CDKs), indicating a robust mechanism for inhibiting tumor cell proliferation .
  • Epigenetic Regulation : this compound is subject to epigenetic modifications that can silence its expression in various cancers. Methylation of its promoter region has been linked to reduced expression levels in neuroblastomas and colorectal cancers (CRCs), suggesting that restoring this compound function could be a potential therapeutic strategy .

Case Studies

Several studies have illustrated the role of this compound in various cancer types:

  • Neuroblastoma : Research indicates that high expression levels of this compound correlate with favorable clinical outcomes. Inactivation typically occurs via deletion or epigenetic silencing rather than mutations .
  • Chronic Myeloid Leukemia (CML) : A study demonstrated that activation of this compound significantly inhibited CML cell proliferation and induced apoptosis, highlighting its potential as a therapeutic target in hematological malignancies .
  • Colorectal Cancer (CRC) : Overexpression of this compound in CRC cell lines led to decreased cell growth and increased apoptosis, further supporting its role as a TSG in gastrointestinal tumors .

Table 1: Summary of this compound Functions in Different Cancer Types

Cancer TypeMechanism of ActionOutcome
NeuroblastomaEpigenetic regulation, p53 activationFavorable prognosis
Chronic Myeloid LeukemiaCell cycle arrest, apoptosis inductionReduced proliferation
Colorectal CancerCell growth inhibition, apoptosis promotionDecreased tumor growth

Table 2: Effects of this compound Overexpression on Cellular Markers

MarkerPre-Overexpression LevelsPost-Overexpression Levels
p21LowHigh
Cyclin B1HighLow
Cleaved Caspase-3LowHigh
Bcl-2HighLow

Research Findings

Recent pan-cancer analyses have identified this compound as a potential biomarker for glioma and other malignancies. Its expression levels were found to correlate positively with microsatellite instability (MSI) in several cancer types, suggesting that it may play a role in DNA damage response pathways . Furthermore, studies have indicated that the downregulation of this compound can lead to enhanced DNA damage response mechanisms, which are often associated with poor patient outcomes .

Propiedades

IUPAC Name

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-6-3-4-7-17(13)22-21-15-9-10-16(14(2)12-15)20-19(23)18-8-5-11-24-18/h3-12H,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQWQMVBBQKHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701040171
Record name 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701040171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289494-16-2
Record name 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701040171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 289494-16-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
chd-5
Reactant of Route 2
Reactant of Route 2
chd-5
Reactant of Route 3
Reactant of Route 3
chd-5
Reactant of Route 4
Reactant of Route 4
chd-5
Reactant of Route 5
Reactant of Route 5
chd-5
Reactant of Route 6
Reactant of Route 6
chd-5
Customer
Q & A

A: CHD-5, chemically known as (E)-N-(2-methyl-4-(o-tolyldiazenyl)phenyl)furan-2-carboxamide, is a potent antagonist of the aryl hydrocarbon receptor (AHR). [, , ] The AHR is a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism, cell cycle regulation, and immune responses. [, , ]

A: While the exact binding mechanism is yet to be fully elucidated, CHD-5 acts as a competitive antagonist, likely binding to the ligand-binding domain of the AHR and preventing the binding of agonists. [, , ] This, in turn, inhibits AHR activation and downstream signaling.

A: By inhibiting AHR, CHD-5 effectively blocks agonist-induced AHR nuclear translocation, preventing the formation of the AHR-ARNT complex, and subsequently suppressing the transcription of AHR target genes. [, , ] This leads to the inhibition of AHR-mediated enzyme activity and changes in gene expression profiles related to xenobiotic metabolism, cell cycle control, and immune function. [, , ]

    A: CHD-5 is a derivative of the known AHR antagonist CH223191. Research indicates that incorporating electronegative groups at the R1 position of the CH223191 scaffold significantly enhances AHR antagonistic properties. [, , ] CHD-5, with its specific R1 group, exemplifies this structure-activity relationship.

    A: Studies demonstrate that CHD-5 exhibits potent AHR antagonistic activity comparable to, and in some assays even exceeding, that of its parent compound, CH223191. [, , ] Importantly, unlike CH223191, CHD-5 does not display AHR-independent proproliferative effects, suggesting improved selectivity. [, , ]

    ANone: The provided research primarily focuses on the discovery and in vitro characterization of CHD-5 as a novel AHR antagonist. Information on its stability under various conditions and potential formulation strategies is not elaborated upon in these studies.

    ANone: The research presented primarily focuses on the in vitro characterization of CHD-5. Data regarding its absorption, distribution, metabolism, excretion, and in vivo activity is not discussed.

    ANone: No, the research papers provided do not discuss in vivo efficacy studies or clinical trials for CHD-5. The focus remains on its synthesis and in vitro characterization as a potent and selective AHR antagonist.

    ANone: The provided research does not delve into potential resistance mechanisms or cross-resistance profiles of CHD-5. Further investigations are needed to explore these aspects.

    ANone: The provided research focuses on the pharmacological characterization of CHD-5 and does not address its environmental impact or degradation.

    ANone: The provided research does not include comparative analyses with other AHR antagonists, nor does it offer information on production costs or broader impact assessments.

    ANone: Further research on CHD-5 could investigate:

      A: The discovery of CHD-5 as a potent and selective AHR antagonist provides a valuable tool for investigating the role of AHR in various physiological and pathological processes. [, , ] It offers a starting point for the development of novel therapeutics targeting AHR signaling for the treatment of diseases where AHR dysregulation is implicated.

      Descargo de responsabilidad e información sobre productos de investigación in vitro

      Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.